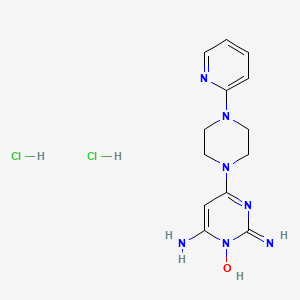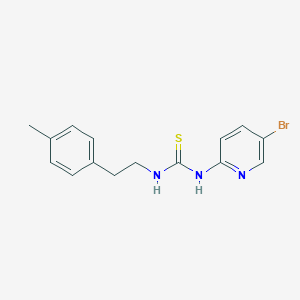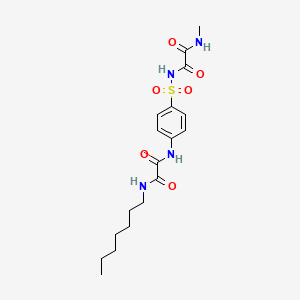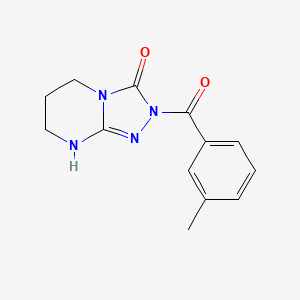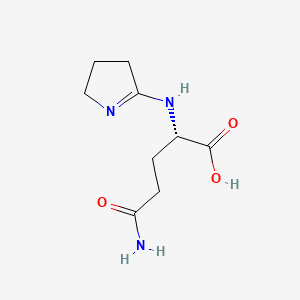![molecular formula C18H24N5NaO5 B15187623 sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate CAS No. 84518-85-4](/img/structure/B15187623.png)
sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrimidin-2-ylpiperazin moiety, which is known for its biological activity, and an oxirane ring, which is often involved in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate typically involves multiple steps, including the formation of the pyrimidin-2-ylpiperazin moiety and the subsequent attachment of the oxirane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyrimidin-2-ylpiperazin moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions typically require controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carbonyl groups results in alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound is studied for its potential biological activity. The pyrimidin-2-ylpiperazin moiety is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate involves its interaction with specific molecular targets. The pyrimidin-2-ylpiperazin moiety is known to bind to certain receptors and enzymes, modulating their activity. The oxirane ring can also participate in covalent bonding with biological molecules, further influencing the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of the pyrimidin-2-ylpiperazin moiety and the oxirane ring. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
84518-85-4 |
|---|---|
Fórmula molecular |
C18H24N5NaO5 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C18H25N5O5.Na/c1-11(2)10-12(21-15(24)13-14(28-13)17(26)27)16(25)22-6-8-23(9-7-22)18-19-4-3-5-20-18;/h3-5,11-14H,6-10H2,1-2H3,(H,21,24)(H,26,27);/q;+1/p-1/t12?,13-,14-;/m1./s1 |
Clave InChI |
OMRBDSQLPJJDLJ-YNRVRJQJSA-M |
SMILES isomérico |
CC(C)CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)NC(=O)[C@H]3[C@@H](O3)C(=O)[O-].[Na+] |
SMILES canónico |
CC(C)CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)NC(=O)C3C(O3)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


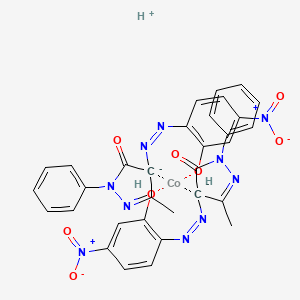

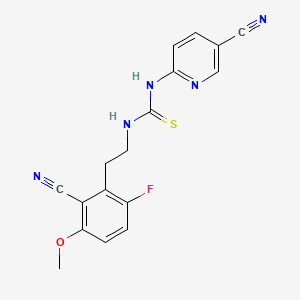
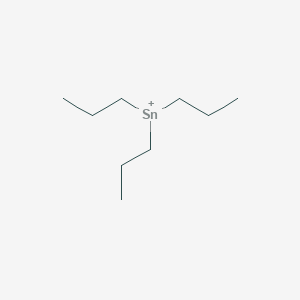


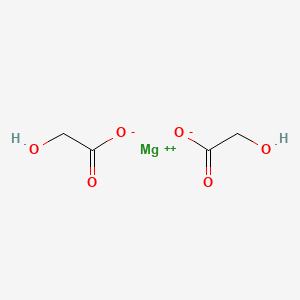
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)

